2-(2-Furylmethylene)quinuclidin-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

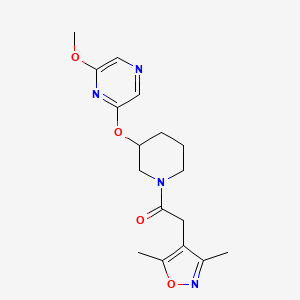

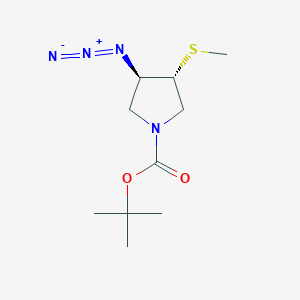

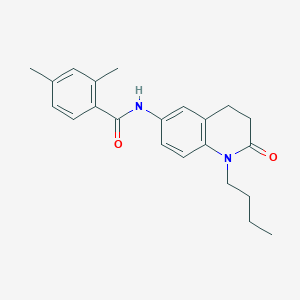

“2-(2-Furylmethylene)quinuclidin-3-one” is a chemical compound with the molecular formula C12H13NO2. It contains a total of 30 bonds, including 17 non-H bonds, 7 multiple bonds, 1 rotatable bond, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 3 six-membered rings, and 1 ketone .

Molecular Structure Analysis

The molecular structure of “2-(2-Furylmethylene)quinuclidin-3-one” includes a furylmethylene group attached to a quinuclidinone. The molecule has a total of 30 bonds, including 17 non-H bonds, 7 multiple bonds, 1 rotatable bond, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 3 six-membered rings, and 1 ketone .科学的研究の応用

Superbases and Chemical Reactivity

The study by Bachrach and Wilbanks (2010) investigated the use of quinuclidine scaffolds for creating superbases. They found that substituents enhancing the basicity of pyridines and quinuclidines could stabilize the conjugate acid through hydrogen bonding, suggesting potential applications in synthetic organic chemistry for facilitating reactions requiring strong bases (Bachrach & Wilbanks, 2010).

Electrocatalysis and Oxidation Reactions

Kawamata et al. (2017) presented an electrochemical method for the oxidation of unactivated C–H bonds using quinuclidine. This approach, leveraging simple redox mediators, showcases the potential of quinuclidine derivatives in selective functionalization processes, indicating its utility in organic synthesis and material science (Kawamata et al., 2017).

Interaction with Transition Metal Complexes

Research by Musgrave and Lin (1973) explored the decomposition of transition metal tetrafluoroborates by strong base ligands, including quinuclidine. Their findings contribute to understanding the coordination chemistry of quinuclidine and its potential applications in the synthesis of transition metal complexes (Musgrave & Lin, 1973).

Molecular Magnetism and Refrigeration

Fang et al. (2018) synthesized tetra-nuclear lanthanide complexes based on quinuclidine derivatives, demonstrating their applications in cryogenic magnetic refrigeration and as single-molecule magnets. This research highlights the utility of quinuclidine-based compounds in developing new materials for magnetic storage and refrigeration applications (Fang et al., 2018).

Hydrogen Bonding and Molecular Association

Dega-Szafran et al. (2010) investigated the hydrogen bonding and molecular association in 2-(quinuclidinium)-butyric acid bromide hydrate. Their study provides insights into the structural and chemical properties of quinuclidine derivatives, which could inform the design of new chemical entities with specific interaction capabilities (Dega-Szafran et al., 2010).

特性

IUPAC Name |

(2E)-2-(furan-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c14-12-9-3-5-13(6-4-9)11(12)8-10-2-1-7-15-10/h1-2,7-9H,3-6H2/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNLJEHXLQINNQQ-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(=O)C2=CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN\2CCC1C(=O)/C2=C\C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Furylmethylene)quinuclidin-3-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,6-dimethylmorpholino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2719675.png)

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2719689.png)

![5-bromo-2-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-3-sulfonamide](/img/structure/B2719690.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-1,2-dimethylpyrrole-3-carboxylic acid](/img/structure/B2719691.png)

![1,1,1-Trifluoro-3-[(1-hydroxy-3-phenylpropan-2-yl)amino]propan-2-ol](/img/structure/B2719693.png)